molecular formula C9H8BFN2O2 B14081068 (2-Fluoro-4-(1H-imidazol-1-yl)phenyl)boronic acid

(2-Fluoro-4-(1H-imidazol-1-yl)phenyl)boronic acid

Cat. No.: B14081068
M. Wt: 205.98 g/mol
InChI Key: KZTABFYLMQIFNS-UHFFFAOYSA-N
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Description

(2-Fluoro-4-(1H-imidazol-1-yl)phenyl)boronic acid is a compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-(1H-imidazol-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a cross-coupling method that forms carbon-carbon bonds between a boronic acid and an aryl halide. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4-(1H-imidazol-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of (2-Fluoro-4-(1H-imidazol-1-yl)phenyl)phenol.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of various substituted phenylboronic acids.

Scientific Research Applications

(2-Fluoro-4-(1H-imidazol-1-yl)phenyl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Fluoro-4-(1H-imidazol-1-yl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The imidazole ring can interact with metal ions and participate in coordination chemistry, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluoro-4-(1H-imidazol-1-yl)phenyl)boronic acid is unique due to the presence of both the fluoro group and the imidazole moiety.

Properties

Molecular Formula

C9H8BFN2O2

Molecular Weight

205.98 g/mol

IUPAC Name

(2-fluoro-4-imidazol-1-ylphenyl)boronic acid

InChI

InChI=1S/C9H8BFN2O2/c11-9-5-7(13-4-3-12-6-13)1-2-8(9)10(14)15/h1-6,14-15H

InChI Key

KZTABFYLMQIFNS-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)N2C=CN=C2)F)(O)O

Origin of Product

United States

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